2,5-Dimethylhexane-1,6-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

49623-11-2 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2,5-dimethylhexane-1,6-diol |

InChI |

InChI=1S/C8H18O2/c1-7(5-9)3-4-8(2)6-10/h7-10H,3-6H2,1-2H3 |

InChI Key |

OQYKKQQLTKPGSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Structure and Bonding of 2,5-Dimethylhexane-1,6-diol

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2,5-dimethylhexane-1,6-diol, a chiral diol with applications in polymer chemistry and as a precursor in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

This compound is a member of the vicinal diol family, characterized by two hydroxyl groups attached to a hexane backbone. The presence of methyl groups at the second and fifth carbon atoms introduces chirality to the molecule.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 33694-23-4 |

| SMILES Notation | CC(CO)CCC(C)CO |

| InChI Key | LBHXBTZBIHWHCF-UHFFFAOYSA-N |

Molecular Structure and Stereochemistry

The core of this compound is a six-carbon hexane chain. Two primary hydroxyl (-OH) groups are attached to the first and sixth carbon atoms. Two methyl (-CH₃) groups are substituted at the second and fifth carbon positions.

The carbons at positions 2 and 5 are chiral centers, leading to the existence of three possible stereoisomers:

-

(2R, 5R)-2,5-Dimethylhexane-1,6-diol

-

(2S, 5S)-2,5-Dimethylhexane-1,6-diol

-

meso-2,5-Dimethylhexane-1,6-diol

The (2R, 5R) and (2S, 5S) isomers are enantiomers, while the meso form is achiral due to an internal plane of symmetry. The stereochemistry of the diol significantly influences its physical properties and its behavior in chiral synthesis.

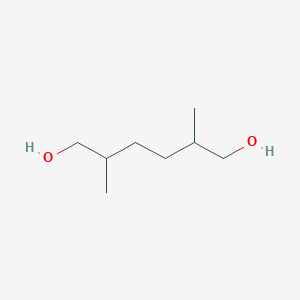

Skeletal structure of this compound.

Bonding Analysis

The bonding within the this compound molecule is exclusively covalent. The carbon skeleton is formed through single covalent bonds (sigma bonds) resulting from the overlap of sp³ hybrid orbitals of adjacent carbon atoms.

| Bond Type | Hybridization | Description |

| C-C | sp³ - sp³ | Sigma (σ) bond formed by the head-on overlap of sp³ hybrid orbitals. |

| C-H | sp³ - s | Sigma (σ) bond formed by the overlap of a carbon sp³ hybrid orbital and a hydrogen 1s orbital. |

| C-O | sp³ - sp³ | Sigma (σ) bond formed by the overlap of a carbon sp³ hybrid orbital and an oxygen sp³ hybrid orbital. |

| O-H | sp³ - s | Sigma (σ) bond formed by the overlap of an oxygen sp³ hybrid orbital and a hydrogen 1s orbital. |

The geometry around each carbon atom is tetrahedral, with bond angles approximating 109.5°. The geometry around the oxygen atoms of the hydroxyl groups is bent, with a bond angle slightly less than 109.5° due to the presence of two lone pairs of electrons.

The primary intermolecular force in this compound is hydrogen bonding, which occurs between the hydroxyl groups of adjacent molecules. The hydrogen atom of one hydroxyl group is attracted to the lone pair of electrons on the oxygen atom of a neighboring molecule. This strong intermolecular force is responsible for the relatively high boiling point and viscosity of this diol compared to alkanes of similar molecular weight.

Van der Waals forces, specifically London dispersion forces, also contribute to the intermolecular attractions. These forces arise from temporary fluctuations in electron distribution and increase with the size and surface area of the molecule.

Hydrogen bonding between two diol molecules.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure and intermolecular forces.

| Property | Value |

| Melting Point | 45-50 °C |

| Boiling Point | 245-247 °C at 760 mmHg |

| Density | 0.93 g/cm³ |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Insoluble in nonpolar solvents (e.g., hexane). |

| Appearance | White to off-white crystalline solid. |

Experimental Protocols for Structural Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR: Provides information about the number and types of hydrogen atoms. The spectrum would show distinct signals for the hydroxyl protons, methine protons (at C2 and C5), methylene protons (at C1, C3, C4, and C6), and methyl protons.

-

¹³C NMR: Indicates the number of different carbon environments. The spectrum would display unique peaks for each carbon atom in the molecule.

IR spectroscopy is used to identify the functional groups present. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, confirming the presence of the diol functionality. C-H stretching and bending vibrations would also be observed.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of this compound.

Workflow for the structural elucidation of this compound.

Conclusion

The chemical structure and bonding of this compound are well-defined by the principles of organic chemistry. Its hexane backbone with two primary hydroxyl and two methyl groups gives rise to its characteristic properties, including chirality and strong intermolecular hydrogen bonding. The combination of covalent bonding within the molecule and hydrogen bonding between molecules dictates its physical state, solubility, and thermal properties. The structural confirmation is routinely achieved through standard spectroscopic methods, providing a complete picture of this versatile chemical compound.

An In-depth Technical Guide to 2,5-Dimethylhexane-1,6-diol: IUPAC Nomenclature, Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethylhexane-1,6-diol, a diol of interest in various chemical and pharmaceutical research fields. This document covers its systematic nomenclature according to IUPAC standards, common synonyms, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Nomenclature and Synonyms

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name is derived from the following structural features:

-

Hexane : The longest continuous carbon chain contains six carbon atoms.

-

1,6-diol : Two hydroxyl (-OH) groups are attached to the first and sixth carbon atoms of the main chain.

-

2,5-dimethyl : Two methyl (-CH₃) groups are attached to the second and fifth carbon atoms of the main chain.

Commonly encountered synonyms for this compound are often database identifiers and include:

Stereoisomers of this compound also exist, such as (2S,5S)-2,5-Dimethyl-hexane-1,6-diol and (2R,5S)-2,5-dimethylhexane-1,6-diol.

Nomenclature Breakdown

References

An In-depth Technical Guide to the Stereoisomers of 2,5-Dimethylhexane-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,5-dimethylhexane-1,6-diol, a chiral diol with applications in asymmetric synthesis and as a building block in medicinal chemistry. This document details the synthesis, characterization, and physical properties of the enantiomeric pair, (2S,5S)- and (2R,5R)-2,5-dimethylhexane-1,6-diol, and the achiral meso-diastereomer, (2R,5S)-2,5-dimethylhexane-1,6-diol.

Introduction to Stereoisomerism in this compound

This compound possesses two stereocenters at positions 2 and 5. This gives rise to a total of three stereoisomers: a pair of enantiomers ((2S,5S) and (2R,5R)) and a meso compound ((2R,5S)). The meso isomer is achiral due to an internal plane of symmetry. The Cahn-Ingold-Prelog priority for determining the stereochemistry at each chiral center is assigned with the hydroxylmethyl group being the highest priority, followed by the carbon chain, the methyl group, and finally the hydrogen atom.

The distinct spatial arrangement of the substituents in these stereoisomers leads to different physical properties and biological activities, making their individual synthesis and characterization crucial for applications in fields such as drug development and materials science.

Stereochemical Relationships

The relationship between the three stereoisomers of this compound can be visualized as follows:

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylhexane-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylhexane-1,6-diol is a branched-chain aliphatic diol with the molecular formula C₈H₁₈O₂.[1] As a difunctional molecule, it possesses two primary hydroxyl groups, making it a candidate for various chemical syntheses, including the formation of polyesters, polyurethanes, and other polymers. Its potential applications in drug development may lie in its use as a linker or a building block for more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. Due to a notable lack of experimentally-derived data in publicly available literature for this specific diol, this document also presents data for its close isomer, 2,5-dimethylhexane-2,5-diol, for comparative purposes and provides generalized experimental methodologies applicable to diols.

Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₂ | PubChem[1] |

| Molecular Weight | 146.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 49623-11-2 | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Table 2: Experimental Physical Properties of 2,5-Dimethylhexane-2,5-diol (Isomer for Comparison)

| Property | Value | Source |

| Melting Point | 86-90 °C | ChemicalBook[2] |

| Boiling Point | 214-215 °C | ChemicalBook[2] |

| Density | 0.898 g/cm³ | ChemicalBook |

| Water Solubility | 140 g/L at 20 °C | ChemicalBook[2] |

| Appearance | Colorless or white crystalline flakes | ChemicalBook[2] |

Chemical Properties and Reactivity

As a primary diol, this compound is expected to undergo typical reactions of primary alcohols. These include oxidation, esterification, and etherification.

Oxidation

The primary alcohol groups of this compound can be oxidized to aldehydes and subsequently to carboxylic acids. The choice of oxidizing agent and reaction conditions will determine the product. A systematic study on the oxidation of terminal diols using an oxoammonium salt has shown that for substrates with a hydrocarbon chain of seven or more carbons, the dialdehyde is the sole product.[3]

Esterification

This compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The reaction with a dicarboxylic acid can lead to the formation of polyesters.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of key physical and chemical properties of a diol like this compound.

Determination of Melting Point

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube method.[4][5][6][7]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement at least twice for accuracy.

Determination of Boiling Point

This protocol outlines the micro-boiling point determination using a Thiele tube.[8][9][10]

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Sample of this compound

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Add a small amount of the diol sample to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, making sure the top of the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Solubility

This protocol describes a qualitative method for determining the solubility of a compound in various solvents.[11][12][13][14]

Materials:

-

Test tubes and rack

-

Graduated pipettes or droppers

-

Sample of this compound

-

Solvents: Water, Ethanol, Diethyl ether, Toluene, 5% aq. HCl, 5% aq. NaOH

Procedure:

-

Place approximately 20-30 mg of the diol sample into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each tube vigorously for 30-60 seconds.

-

Observe and record whether the compound dissolves completely, partially, or is insoluble at room temperature.

-

For samples that are insoluble at room temperature, gently warm the test tube and observe any change in solubility.

-

Record the solubility in terms of soluble, partially soluble, or insoluble for each solvent.

Synthesis of this compound

A potential synthetic route for this compound is through the hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene.

Materials:

-

2,5-dimethyl-1,5-hexadiene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,5-dimethyl-1,5-hexadiene in anhydrous THF.

-

Cool the flask in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution via the dropping funnel while maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of the hydrogen peroxide solution, keeping the temperature below 40°C with an ice bath.

-

Stir the mixture for an additional hour at room temperature.

-

Separate the aqueous and organic layers using a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by distillation or recrystallization.

Oxidation to 2,5-Dimethylhexanedial

This protocol describes a general procedure for the oxidation of a primary diol to a dialdehyde using pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

To this suspension, add a solution of this compound in anhydrous DCM dropwise with stirring.

-

Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2,5-Dimethylhexanedial.

Esterification to a Polyester

This protocol outlines a general procedure for the formation of a polyester from a diol and a diacid.[15]

Materials:

-

This compound

-

Adipic acid (or another diacid)

-

Esterification catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Heating mantle

-

Condenser

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of this compound and adipic acid.

-

Add a catalytic amount of p-toluenesulfonic acid and toluene.

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and dissolve it in a suitable solvent.

-

Wash the solution with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the polyester.

Visualization of Experimental Workflow

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C8H18O2 | CID 316612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]

- 3. Oxidation of terminal diols using an oxoammonium salt: a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (2S,5S)-2,5-Dimethyl-hexane-1,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthesis route for (2S,5S)-2,5-Dimethyl-hexane-1,6-diol, a chiral diol with applications in asymmetric synthesis and as a building block in the development of novel therapeutics. The described method focuses on the highly stereoselective synthesis starting from a readily available diene.

Core Synthesis Route: Asymmetric Hydroboration of 2,5-Dimethyl-1,5-hexadiene

The most prominently documented and effective method for the synthesis of (2S,5S)-2,5-Dimethyl-hexane-1,6-diol is the asymmetric hydroboration of 2,5-dimethyl-1,5-hexadiene, followed by an oxidative workup. This method, pioneered by Herbert C. Brown and G. Zweifel, utilizes a chiral hydroborating agent to achieve high enantioselectivity.

The overall transformation can be visualized as a two-step process:

-

Asymmetric Hydroboration: The prochiral diene, 2,5-dimethyl-1,5-hexadiene, reacts with a chiral hydroborating agent, typically monoisopinocampheylborane, to form a chiral organoborane intermediate. The stereochemistry of the diol is established in this step.

-

Oxidative Workup: The organoborane intermediate is then oxidized, usually with alkaline hydrogen peroxide, to yield the desired (2S,5S)-2,5-Dimethyl-hexane-1,6-diol.

A logical workflow for this synthesis is presented below:

Figure 1: General workflow for the synthesis of (2S,5S)-2,5-Dimethyl-hexane-1,6-diol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric hydroboration route.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethyl-1,5-hexadiene | J. Am. Chem. Soc. 1980, 102, 7578-7579 |

| Reagent | Monoisopinocampheylborane | J. Am. Chem. Soc. 1980, 102, 7578-7579 |

| Solvent | Tetrahydrofuran (THF) | J. Am. Chem. Soc. 1980, 102, 7578-7579 |

| Reaction Temperature | 0 °C to room temperature | J. Am. Chem. Soc. 1980, 102, 7578-7579 |

| Oxidizing Agent | Sodium Hydroxide, Hydrogen Peroxide | J. Am. Chem. Soc. 1980, 102, 7578-7579 |

| Yield | 75% | J. Am. Chem. Soc. 1980, 102, 7578-7579 |

| Enantiomeric Excess (ee) | 98% | J. Am. Chem. Soc. 1980, 102, 7578-7579 |

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by H.C. Brown and G. Zweifel in the Journal of the American Chemical Society.

Materials:

-

2,5-Dimethyl-1,5-hexadiene

-

(+)-α-Pinene (of high optical purity)

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Septum and nitrogen inlet

-

Addition funnel

-

Ice bath

-

Standard glassware for extraction and distillation

Procedure:

Part 1: Preparation of Monoisopinocampheylborane

-

A dry, nitrogen-flushed round-bottom flask is charged with a solution of (+)-α-pinene in anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex (BMS) is added dropwise to the stirred solution of α-pinene.

-

The reaction mixture is stirred at 0 °C for 4 hours to ensure the complete formation of diisopinocampheylborane as a white precipitate.

-

To this slurry, an equimolar amount of 2,3-dimethyl-2-butene is added to selectively react with any unreacted borane.

-

The mixture is then allowed to warm to room temperature and stirred for an additional 2 hours to complete the formation of monoisopinocampheylborane.

Part 2: Asymmetric Hydroboration

-

The freshly prepared solution of monoisopinocampheylborane in THF is cooled to 0 °C.

-

A solution of 2,5-dimethyl-1,5-hexadiene in anhydrous THF is added dropwise to the stirred monoisopinocampheylborane solution.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours.

Part 3: Oxidative Workup and Purification

-

The reaction mixture containing the organoborane intermediate is cooled in an ice bath.

-

A solution of 3M sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 4-6 hours.

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.

-

The crude product is then purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ether/hexane) to afford pure (2S,5S)-2,5-Dimethyl-hexane-1,6-diol.

The logical relationship between the key steps of the experimental protocol is illustrated below:

Figure 2: Step-by-step experimental workflow.

An In-depth Technical Guide on the Theoretical Properties of 2,5-Dimethylhexane-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2,5-Dimethylhexane-1,6-diol, a chiral aliphatic diol. Due to a notable lack of extensive experimental data in publicly accessible literature, this document emphasizes computationally predicted physicochemical properties, spectroscopic data, and potential synthetic routes. This guide is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this molecule, particularly in the fields of materials science and drug development, by providing a robust theoretical framework to guide future experimental work.

Introduction

This compound is a C8 aliphatic diol with the chemical formula C8H18O2. Its structure features two primary alcohol functionalities and two chiral centers at positions 2 and 5. The presence of these chiral centers gives rise to three possible stereoisomers: (2R,5R), (2S,5S), and the meso compound (2R,5S). The structural characteristics of this compound, such as its hydroxyl groups capable of hydrogen bonding and its flexible aliphatic backbone, suggest its potential utility as a monomer in polymer synthesis, a chiral building block in asymmetric synthesis, or as a scaffold in the design of novel therapeutic agents. This guide summarizes the available theoretical data to facilitate further investigation into its properties and applications.

Theoretical Physicochemical Properties

The physicochemical properties of this compound have been estimated using computational models. These predicted values are essential for designing synthetic and purification protocols, as well as for understanding its potential behavior in biological systems. A summary of these properties is presented in Table 1. For comparative purposes, experimental data for the isomeric compound, 2,5-dimethylhexane-2,5-diol, are included where available.

| Property | This compound (Predicted) | 2,5-Dimethylhexane-2,5-diol (Experimental/Predicted) | Reference |

| Molecular Formula | C8H18O2 | C8H18O2 | [1][2] |

| Molecular Weight | 146.23 g/mol | 146.23 g/mol | [1][2] |

| IUPAC Name | This compound | 2,5-dimethylhexane-2,5-diol | [1][2] |

| CAS Number | 49623-11-2 | 110-03-2 | [1][2] |

| Density | 0.935 g/cm³ | 0.898 g/cm³ | [1][2] |

| Boiling Point | 243.3 °C at 760 mmHg | 214-215 °C at 760 mmHg | [1][2] |

| Melting Point | Not available | 86-90 °C | [2] |

| Flash Point | 126.1 °C | 126 °C | [1][2] |

| XLogP3 | 1.2 | 0.21 | [1][2] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | 40.5 Ų | [1] |

| Exact Mass | 146.130679813 Da | 146.130679813 Da | [1] |

| Refractive Index | 1.45 | 1.4429 | [1][2] |

| Solubility | Soluble in polar solvents (predicted) | Soluble in water, acetone, ethanol | [2] |

Spectroscopic Properties (Predicted)

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl groups, the methylene groups in the backbone, the methine protons at the chiral centers, the protons of the hydroxymethyl groups, and the hydroxyl protons. The chemical shifts and splitting patterns will be influenced by the neighboring protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is anticipated to display four unique carbon signals for a symmetrical isomer, corresponding to the methyl carbons, the C3 and C4 methylene carbons, the C2 and C5 methine carbons, and the C1 and C6 hydroxymethyl carbons.

Predicted FT-IR Spectrum

The predicted FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol functional groups. Other significant peaks would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1050-1150 cm⁻¹.

Predicted Mass Spectrum

The predicted electron ionization mass spectrum (EI-MS) of this compound would likely not show a prominent molecular ion peak (m/z = 146.13) due to the facile fragmentation of aliphatic alcohols. Key fragmentation pathways would involve the loss of water (M-18), cleavage of the C-C bonds adjacent to the oxygen atom, and other characteristic fragmentations of the hydrocarbon chain.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and analysis of this compound is not available in the reviewed literature, a plausible and robust synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthesis: Reduction of Dimethyl 2,5-Dimethyladipate

A common and effective method for the synthesis of 1,6-diols is the reduction of the corresponding dicarboxylic acid or its ester. The synthesis of this compound can be envisioned through the reduction of dimethyl 2,5-dimethyladipate.

Reaction Scheme:

Detailed Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of dimethyl 2,5-dimethyladipate in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Reduction: A suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same anhydrous ether is placed in the reaction flask and cooled in an ice bath. The solution of the diester is then added dropwise to the LiAlH₄ suspension with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting diester.

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.

-

Workup and Purification: The resulting mixture is filtered, and the solid residue is washed with additional ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system.

Analytical Characterization Workflow

The following workflow outlines the standard procedures for the analytical characterization of the synthesized this compound.

References

An In-depth Technical Guide to Diols in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diols, organic compounds containing two hydroxyl (-OH) functional groups, are fundamental building blocks in the field of polymer chemistry. Their ability to react with other difunctional or multifunctional monomers, such as dicarboxylic acids and diisocyanates, allows for the synthesis of a vast array of polymeric materials with tailored properties. This technical guide provides a comprehensive overview of the role of diols in polymerization, focusing on their classification, synthesis of key polymers, and detailed experimental methodologies.

Classification of Diols

Diols are broadly classified based on the relative position of the two hydroxyl groups on the carbon chain. The most common classifications are:

-

Geminal diols: Both hydroxyl groups are attached to the same carbon atom. These are often unstable and tend to dehydrate to form carbonyl compounds.

-

Vicinal diols (Glycols): The hydroxyl groups are on adjacent carbon atoms. This is a common and stable arrangement.

-

α,ω-diols: The hydroxyl groups are located at the terminal positions of a carbon chain.

The choice of diol, including its chain length, rigidity, and the presence of other functional groups, is a critical determinant of the final polymer's characteristics, such as its flexibility, thermal stability, and crystallinity.

Core Polymerization Reactions Involving Diols

Diols primarily participate in step-growth polymerization reactions, which can be broadly categorized into polycondensation and polyaddition.

Polycondensation

Polycondensation reactions involving diols typically result in the formation of polyesters. The reaction proceeds between a diol and a dicarboxylic acid (or its derivative, such as a diacid chloride or diester), with the elimination of a small molecule like water.[1] The general equation for polyester formation from a diol and a dicarboxylic acid is:

n HO-R-OH + n HOOC-R'-COOH → H-[O-R-O-CO-R'-CO]n-OH + (2n-1) H₂O

This equilibrium reaction is typically driven to completion by the continuous removal of the water byproduct, often through the application of high temperatures and vacuum.[2]

Polyaddition

In polyaddition reactions, monomers react to form a polymer without the loss of any small molecules. A prominent example is the synthesis of polyurethanes, where a diol reacts with a diisocyanate.[3] The hydrogen atom from the hydroxyl group of the diol adds to the nitrogen atom of the isocyanate group, forming a urethane linkage.[3]

n HO-R-OH + n OCN-R'-NCO → -[O-R-O-CO-NH-R'-NH-CO]n-

Common Diols in Polymer Synthesis: A Data Summary

The selection of the diol monomer is a critical step in designing a polymer with desired properties. The following table summarizes the quantitative data for several diols commonly employed in polymer synthesis.

| Diol | Chemical Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethylene Glycol | HOCH₂CH₂OH | 62.07[4][5] | -12.9 | 197.3[6] |

| 1,4-Butanediol | HO(CH₂)₄OH | 90.12 | 20.1 | 229 |

| 1,6-Hexanediol | HO(CH₂)₆OH | 118.17[7][8] | 42[9] | 250[7][8] |

| Bisphenol A | (CH₃)₂C(C₆H₄OH)₂ | 228.29[10] | 158-159[2][10] | 220 (at 4 mmHg)[10] |

| Isosorbide | C₆H₁₀O₄ | 146.14[11][12] | 61-64[11] | 175 (at 2 mmHg) |

Experimental Protocols

Synthesis of Poly(butylene succinate) (PBS) via Polycondensation

Poly(butylene succinate) is a biodegradable polyester synthesized from 1,4-butanediol and succinic acid. The synthesis is typically a two-step process involving esterification followed by polycondensation.[2]

Materials:

-

Succinic acid (SA)

-

1,4-butanediol (BDO)

-

Catalyst (e.g., titanium (IV) butoxide (TNBT) or titanium (IV) isopropoxide (TTIP))[11]

-

Nitrogen gas supply

-

Reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.[2]

Procedure:

-

Esterification:

-

Charge the reactor with equimolar amounts of succinic acid and 1,4-butanediol. A slight excess of BDO (up to 10 mol%) can be used.[9][11]

-

Add the catalyst (e.g., 0.1 mol% relative to the diol).

-

Heat the reactor to a temperature between 150°C and 190°C under a nitrogen atmosphere with constant stirring.[2][11]

-

Water, the byproduct of the esterification reaction, will begin to distill off. Continue this step until the distillation of water ceases, indicating the formation of PBS oligomers.[2]

-

-

Polycondensation:

-

Increase the temperature of the reactor to 220-240°C.[2]

-

Gradually apply a vacuum to the system to facilitate the removal of excess 1,4-butanediol and drive the polymerization reaction forward.

-

Continue the reaction under high vacuum until the desired molecular weight is achieved. The progress of the reaction can be monitored by measuring the viscosity of the polymer melt.

-

Once the reaction is complete, the molten PBS is extruded, cooled, and pelletized.

-

Characterization:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

-

Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthesis of a Thermoplastic Polyurethane (TPU) via the Prepolymer Method

This protocol describes the synthesis of a thermoplastic polyurethane from a polyol (a long-chain diol), a chain extender (a short-chain diol like 1,4-butanediol), and a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI).

Materials:

-

Polyol (e.g., Polytetrahydrofuran - PTHF)

-

4,4'-diphenylmethane diisocyanate (MDI)

-

Chain extender: 1,4-butanediol (BDO)

-

Catalyst (e.g., dibutyltin dilaurate - DBTDL)

-

Solvent (e.g., Dimethylformamide - DMF, if solution polymerization is performed)

-

Nitrogen gas supply

-

Reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

-

Prepolymer Synthesis:

-

Charge the reaction vessel with the polyol and heat it under vacuum to remove any moisture.

-

Cool the polyol to the desired reaction temperature (e.g., 60-80°C) under a nitrogen atmosphere.

-

Add a stoichiometric excess of MDI to the polyol with vigorous stirring. The NCO:OH ratio is typically greater than 1.

-

Add a catalytic amount of DBTDL.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to form the NCO-terminated prepolymer. The viscosity of the mixture will increase as the reaction progresses.

-

-

Chain Extension:

-

Add the chain extender (1,4-butanediol) to the prepolymer mixture with continuous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

-

The reaction is highly exothermic, and the viscosity will increase rapidly.

-

Continue stirring until the mixture becomes too viscous to stir effectively.

-

Pour the polymer onto a release surface and cure it in an oven at a specified temperature (e.g., 80-110°C) for several hours to complete the reaction.

-

Characterization:

-

Molecular Weight: Determined by GPC.

-

Thermal Properties: Analyzed using DSC and Thermogravimetric Analysis (TGA).

-

Mechanical Properties: Tensile strength, elongation at break, and hardness are measured according to standard methods (e.g., ASTM).

-

Chemical Structure: Confirmed by FTIR and NMR spectroscopy.

Visualizing Polymerization Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and workflows in diol-based polymer chemistry.

Caption: Polycondensation reaction of a diol and a dicarboxylic acid to form a polyester.

Caption: Polyaddition reaction of a diol and a diisocyanate to form a polyurethane.

Caption: A typical experimental workflow for the synthesis and characterization of diol-based polymers.

Conclusion

Diols are indispensable monomers in polymer chemistry, enabling the synthesis of a wide range of materials with diverse properties and applications. From commodity plastics to high-performance engineering polymers and biomedical materials, the versatility of diol chemistry continues to drive innovation. A thorough understanding of the principles of step-growth polymerization, coupled with precise control over experimental conditions, is paramount for the successful design and synthesis of novel diol-based polymers for advanced applications in research, medicine, and industry.

References

- 1. Polyester - Wikipedia [en.wikipedia.org]

- 2. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. polymersource.ca [polymersource.ca]

- 6. scispace.com [scispace.com]

- 7. aidic.it [aidic.it]

- 8. research.utwente.nl [research.utwente.nl]

- 9. Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2,5-Dimethylhexane-1,6-diol in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,5-Dimethylhexane-1,6-diol as a monomer in the synthesis of polyesters and polyurethanes. While specific experimental data for this monomer is limited in publicly available literature, this document outlines generalized protocols and expected outcomes based on established principles of polymer chemistry.

Introduction to this compound as a Monomer

This compound is a C8 aliphatic diol with primary hydroxyl groups, making it a suitable candidate for step-growth polymerization reactions. The presence of methyl branches along the hexane chain is expected to influence the properties of the resulting polymers by disrupting chain packing and reducing crystallinity. This can lead to polymers with lower melting points, increased solubility, and potentially altered mechanical properties compared to polymers synthesized from its linear analog, 1,6-hexanediol. These characteristics could be advantageous in applications requiring amorphous or elastomeric materials, such as in specialized drug delivery matrices or as soft segments in polyurethanes.

Application in Polyester Synthesis via Polycondensation

The primary hydroxyl groups of this compound readily react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) through polycondensation to form polyesters. The reaction can be carried out via melt or solution polymerization.

Experimental Protocol: Melt Polycondensation with Adipic Acid

This protocol describes a representative melt polycondensation of this compound with adipic acid.

Materials:

-

This compound (FW: 146.23 g/mol )

-

Adipic acid (FW: 146.14 g/mol )

-

Esterification catalyst (e.g., titanium (IV) butoxide, antimony trioxide)

-

High-vacuum pump

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

-

Charging the Reactor: Equimolar amounts of this compound and adipic acid are charged into the reaction vessel. A catalytic amount of the chosen esterification catalyst (typically 200-500 ppm) is added.

-

Esterification (First Stage): The reaction mixture is heated to 180-200°C under a slow stream of inert gas (e.g., nitrogen) with continuous stirring. The water formed during the esterification is distilled off and collected. This stage is continued until approximately 80-90% of the theoretical amount of water is collected.

-

Polycondensation (Second Stage): The temperature is gradually increased to 220-240°C, and a high vacuum (typically <1 mbar) is applied. This facilitates the removal of the remaining water and drives the polymerization reaction towards higher molecular weights. The reaction is monitored by measuring the viscosity of the molten polymer.

-

Polymer Recovery: Once the desired viscosity is reached, the reaction is stopped by cooling the reactor. The resulting polyester is then extruded from the reactor and can be pelletized for further analysis.

Logical Relationship of Melt Polycondensation Stages

Caption: Workflow for two-stage melt polycondensation.

Expected Polymer Properties and Characterization

The incorporation of this compound is expected to yield polyesters with the properties summarized in the hypothetical data table below.

| Property | Expected Value Range | Characterization Technique |

| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |

| Glass Transition Temperature (Tg) | -20 to 10 °C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | 60 - 100 °C | DSC |

| Tensile Strength | 10 - 30 MPa | Universal Testing Machine |

| Elongation at Break | 200 - 500 % | Universal Testing Machine |

Application in Polyurethane Synthesis via Polyaddition

This compound can act as a chain extender or as a component of the soft segment in polyurethane synthesis. Its reaction with diisocyanates forms the characteristic urethane linkages.

Experimental Protocol: Solution Polymerization with Hexamethylene Diisocyanate (HDI)

This protocol outlines a typical solution polymerization for the synthesis of a thermoplastic polyurethane.

Materials:

-

This compound (FW: 146.23 g/mol )

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

-

Hexamethylene diisocyanate (HDI, FW: 168.19 g/mol )

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-polymer Synthesis: In a moisture-free reaction vessel under a nitrogen atmosphere, a stoichiometric amount of PTMEG is dissolved in anhydrous DMF. A twofold molar excess of HDI is then added, followed by a catalytic amount of DBTDL. The reaction is allowed to proceed at 80°C for 2-3 hours with stirring to form an isocyanate-terminated prepolymer.

-

Chain Extension: A solution of this compound in anhydrous DMF is added dropwise to the prepolymer solution. The amount of diol is calculated to be equimolar to the remaining isocyanate groups of the prepolymer.

-

Polymerization: The reaction mixture is stirred at 80°C for an additional 3-4 hours until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.

-

Polymer Precipitation and Purification: The polymer solution is cooled to room temperature and precipitated by pouring it into a non-solvent such as methanol. The precipitated polyurethane is then filtered, washed with methanol, and dried under vacuum.

Experimental Workflow for Polyurethane Synthesis

Caption: Two-step solution polymerization for polyurethane synthesis.

Expected Polymer Properties and Characterization

The use of this compound as a chain extender is anticipated to produce polyurethanes with the characteristics outlined in the hypothetical data table below.

| Property | Expected Value Range | Characterization Technique |

| Number Average Molecular Weight (Mn) | 30,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 2.0 - 3.0 | GPC |

| Glass Transition Temperature (Tg) | -40 to -10 °C | Differential Scanning Calorimetry (DSC) |

| Hard Segment Melting (if present) | 120 - 180 °C | DSC |

| Tensile Strength | 20 - 40 MPa | Universal Testing Machine |

| Elongation at Break | 400 - 800 % | Universal Testing Machine |

Potential Signaling Pathway in Drug Delivery Applications

While there is no direct evidence of this compound or its polymers being involved in specific biological signaling pathways, polymers designed for drug delivery often interact with cells through endocytosis. The diagram below illustrates a generalized pathway for nanoparticle uptake. The properties of the polymer, influenced by monomers like this compound, can affect the efficiency of this process.

Generalized Cellular Uptake of Polymer Nanoparticles

Caption: Cellular uptake of drug-loaded nanoparticles.

Conclusion

This compound presents an interesting monomer for creating polyesters and polyurethanes with potentially unique properties due to its branched structure. The provided protocols offer a starting point for researchers to explore its use in various applications, including the development of novel biomaterials for drug delivery. Further experimental work is necessary to fully characterize the polymers derived from this monomer and to establish a definitive structure-property relationship.

Application Notes and Protocols for 2,5-Dimethylhexane-1,6-diol Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 2,5-dimethylhexane-1,6-diol, focusing on its application in polymer synthesis. The inclusion of methyl groups on the hexane backbone offers a route to modify polymer properties, such as hydrophobicity and solubility, compared to polymers derived from linear diols like 1,6-hexanediol.

Characterization Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its reaction products.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been reported.[1]

| Chemical Shift (ppm) | Assignment |

| 16.8 | C1' (CH₃) |

| 34.1 | C2 (CH) |

| 35.0 | C3, C4 (CH₂) |

| 68.1 | C1 (CH₂OH) |

-

¹H NMR: Expected signals would include a doublet for the methyl protons (CH₃), a multiplet for the methine protons (CH), multiplets for the methylene protons (CH₂), and a broad singlet for the hydroxyl protons (OH), which is exchangeable with D₂O.

-

IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups would be expected. C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region, and a C-O stretching vibration would be observed around 1050-1150 cm⁻¹.

Experimental Protocols

The following are representative protocols for the esterification and polymerization of this compound. These are based on established methods for similar diols and can be optimized for specific research needs.

Protocol 1: Di-acetylation of this compound

This protocol describes the esterification of the diol to form 2,5-dimethylhexane-1,6-diyl diacetate. This reaction is fundamental for protecting the hydroxyl groups or for creating small molecule derivatives.

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Pyridine (catalyst)

-

Dichloromethane (DCM, solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (2.5 eq) to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride (2.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude diacetate.

-

Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of a Polyester via Polycondensation

This protocol outlines the synthesis of a polyester from this compound and a diacyl chloride, such as adipoyl chloride. This method is suitable for producing polyesters with tailored properties for various applications, including biomaterials and specialty plastics.

Materials:

-

This compound

-

Adipoyl chloride

-

Anhydrous toluene (solvent)

-

Triethylamine (acid scavenger)

-

Methanol

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add this compound (1.0 eq) and anhydrous toluene to the flask.

-

Add triethylamine (2.2 eq) to the solution.

-

Dissolve adipoyl chloride (1.0 eq) in anhydrous toluene and add it to the dropping funnel.

-

Slowly add the adipoyl chloride solution to the stirred diol solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

-

Filter the salt and wash it with toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Precipitate the polyester by adding the concentrated solution to a large volume of cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Application in Polymer Chemistry

This compound serves as a valuable monomer for the synthesis of polyesters. The presence of the two methyl groups along the polymer backbone can impart several desirable properties compared to polyesters made from unsubstituted diols:

-

Increased Hydrophobicity: The methyl groups increase the hydrocarbon character of the polymer, leading to greater hydrophobicity. This is advantageous for applications requiring water resistance.

-

Improved Solubility in Organic Solvents: The branched nature of the monomer can disrupt polymer chain packing, potentially leading to better solubility in a wider range of organic solvents.

-

Modified Thermal Properties: The methyl branches can affect the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester, allowing for the fine-tuning of its thermal properties.

Experimental and Synthetic Workflow

The following diagram illustrates the logical workflow from the starting material, this compound, to its application in polyester synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 2,5-Dimethylhexane-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhexane-1,6-diol is a chiral diol with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its stereoisomers are of particular interest as building blocks in asymmetric synthesis. Accurate and reliable analytical characterization is crucial for quality control, reaction monitoring, and ensuring the desired stereochemical purity of the final products. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Chemical Properties and Structure

| Property | Value |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 49623-11-2[1][3] |

| Structure |  |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.90 | d | 6H | -CH(CH₃)₂ |

| ~1.20 | m | 4H | -CH₂-CH₂- |

| ~1.60 | m | 2H | -CH(CH₃)₂ |

| ~3.40-3.60 | m | 4H | -CH₂OH |

| Variable | br s | 2H | -OH |

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, with a reference to a publication citing its spectrum.[1]

| Chemical Shift (ppm) | Assignment |

| ~17 | -CH(CH₃)₂ |

| ~30 | -CH₂-CH₂- |

| ~39 | -CH(CH₃)₂ |

| ~68 | -CH₂OH |

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring NMR spectra is presented below.

Protocol Details:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H NMR spectrum, integrate the peak areas to determine the relative number of protons.

-

Spectral Analysis: Analyze the processed spectra to assign the observed chemical shifts to the corresponding nuclei in the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

Predicted FT-IR Spectral Data

The table below lists the expected characteristic absorption bands for this compound. These predictions are based on the known absorption frequencies of its functional groups and data from similar diols.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol: FT-IR Spectroscopy

The general workflow for FT-IR analysis is illustrated below.

References

- 1. This compound | C8H18O2 | CID 316612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,5S)-2,5-dimethylhexane-1,6-diol | C8H18O2 | CID 89250010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:49623-11-2 | Chemsrc [chemsrc.com]

- 4. 2,5-Dimethyl-2,5-hexanediol(110-03-2) IR Spectrum [m.chemicalbook.com]

Application Notes and Protocols for 2,5-Dimethylhexane-1,6-diol in Cross-Linking Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,5-Dimethylhexane-1,6-diol as a cross-linking agent in the synthesis of polyesters and polyurethanes. Due to the limited availability of specific experimental data for this particular diol in the current literature, the following protocols and data are based on established methodologies for structurally similar aliphatic diols. These notes are intended to serve as a foundational guide for researchers to develop their own specific applications.

Introduction to this compound

This compound is a C8 aliphatic diol with primary hydroxyl groups at both ends of a branched hydrocarbon chain. Its structure suggests its utility as a monomer or cross-linking agent in polymer synthesis. The methyl branches along the hexane backbone are expected to influence the physical properties of the resulting polymers, potentially leading to materials with lower crystallinity, increased flexibility, and improved solubility in organic solvents compared to their linear counterparts like 1,6-hexanediol.

Chemical Structure:

Application in Polyester Synthesis

This compound can be utilized as a diol monomer in the synthesis of aliphatic polyesters through polycondensation with a suitable dicarboxylic acid or its derivative (e.g., diacid chloride or diester). The resulting polyesters can be tailored for various applications, including biodegradable materials, adhesives, and soft segments in thermoplastic elastomers.

General Reaction Scheme: Polyesterification

The following diagram illustrates the general polycondensation reaction between this compound and a generic dicarboxylic acid.

Caption: Polycondensation of this compound and a dicarboxylic acid.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes a general procedure for the synthesis of a polyester from this compound and adipic acid.

Materials:

-

This compound

-

Adipic acid

-

Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

-

Nitrogen gas (high purity)

-

Chloroform or other suitable solvent for characterization

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser and collection flask

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Nitrogen inlet

Procedure:

-

Charging the Reactor: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and adipic acid.

-

Catalyst Addition: Add a catalytic amount of Titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).

-

Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation head connected to a condenser and collection flask, and a nitrogen inlet. Purge the system with dry nitrogen for 15-20 minutes to remove air.

-

Esterification Stage:

-

Heat the reaction mixture to 150-160°C under a slow stream of nitrogen.

-

Stir the mixture to ensure homogeneity.

-

Water will be produced as a byproduct and should be collected in the receiving flask.

-

Continue this stage for 2-4 hours or until the majority of the theoretical amount of water is collected.

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 180-200°C.

-

Slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of the remaining water and drive the polymerization to completion.

-

A noticeable increase in the viscosity of the reaction mixture will be observed.

-

Continue the reaction under vacuum for another 4-6 hours.

-

-

Product Recovery:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be dissolved in a suitable solvent like chloroform for further analysis or used directly.

-

Expected Properties and Characterization

The properties of the resulting polyester will depend on the final molecular weight and the specific dicarboxylic acid used.

| Property | Expected Range/Value | Characterization Method |

| Appearance | Viscous liquid to a waxy or amorphous solid at room temperature. | Visual Inspection |

| Molecular Weight (Mn) | 5,000 - 20,000 g/mol (can be controlled by reaction time and conditions). | GPC/SEC |

| Glass Transition (Tg) | Expected to be below room temperature, likely in the range of -50°C to -20°C, due to the flexible and branched nature of the diol. | DSC |

| Thermal Stability (Td) | Onset of decomposition is expected to be above 250°C. | TGA |

| FTIR Spectroscopy | Characteristic peaks: C=O stretching (ester) at ~1735 cm⁻¹, C-O stretching at ~1240 cm⁻¹ and ~1160 cm⁻¹, and broad O-H stretch (end groups) at ~3400 cm⁻¹. | FTIR |

| ¹H NMR Spectroscopy | Signals corresponding to the methylene protons adjacent to the ester oxygen (~4.0-4.2 ppm) and the protons of the diol and diacid backbone. | NMR |

Application in Polyurethane Synthesis

This compound can act as a chain extender in the synthesis of polyurethanes. The reaction of the diol's hydroxyl groups with isocyanate groups leads to the formation of urethane linkages, contributing to the hard segment of the polyurethane. The branched structure of the diol is likely to disrupt hard segment packing, resulting in more flexible and elastomeric polyurethanes.

General Reaction Scheme: Polyurethane Formation

The following diagram illustrates the two-step prepolymer method for polyurethane synthesis, where this compound is used as a chain extender.

Caption: Two-step synthesis of polyurethane using a chain extender.

Experimental Protocol: Polyurethane Synthesis (Prepolymer Method)

This protocol provides a general procedure for synthesizing a polyurethane elastomer.

Materials:

-

Polyol (e.g., Polycaprolactone diol, Mn = 2000 g/mol )

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))

-

This compound

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Nitrogen inlet

Procedure:

-

Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent side reactions of isocyanates with water. The polyol should be dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours.

-

Prepolymer Synthesis:

-

Add the dried polyol to the reaction flask and heat to 60-70°C under a nitrogen atmosphere with stirring.

-

Add the diisocyanate (typically a 2:1 molar ratio of NCO:OH with respect to the polyol) to the flask and stir vigorously.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

-

Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Dissolve the this compound in dry DMF. The amount of diol should be calculated to react with the remaining isocyanate groups (the molar ratio of NCO in the prepolymer to the OH of the chain extender is typically around 1.02:1).

-

Cool the prepolymer to about 40-50°C and add the diol solution dropwise with efficient stirring.

-

An increase in viscosity will be observed as the polymer chain grows.

-

-

Curing and Product Recovery:

-

After the addition is complete, continue stirring for another 1-2 hours.

-

Pour the polymer solution into a Teflon-coated mold.

-

Cure the polymer in an oven at 70-80°C for 12-24 hours to ensure complete reaction.

-

The resulting polyurethane film can then be removed from the mold for characterization.

-

Expected Properties and Characterization

The use of this compound as a chain extender is anticipated to yield flexible and elastomeric polyurethanes.

| Property | Expected Range/Value | Characterization Method |

| Appearance | Transparent or translucent, flexible solid. | Visual Inspection |

| Tensile Strength | 10 - 40 MPa, depending on the hard segment content and the nature of the polyol and diisocyanate. | Tensile Testing |

| Elongation at Break | 300 - 800%, indicative of elastomeric behavior. | Tensile Testing |

| Glass Transition (Tg) | Two Tgs may be observed: one for the soft segment (from the polyol) typically below 0°C, and one for the hard segment (from the diisocyanate and chain extender) at a higher temperature. | DSC or DMA |

| Thermal Stability (Td) | Stable up to approximately 250-300°C. | TGA |

| FTIR Spectroscopy | Characteristic peaks: N-H stretching (~3330 cm⁻¹), C=O stretching (urethane, ~1730 cm⁻¹ and ~1705 cm⁻¹ for free and H-bonded), and N-H bending coupled with C-N stretching (~1530 cm⁻¹). | FTIR |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the polyol, diisocyanate, and the chain extender within the polyurethane backbone. | NMR |

Potential Applications in Drug Development

The biocompatibility and biodegradability of polyesters and polyurethanes derived from this compound would need to be experimentally determined. However, aliphatic polyesters and polyurethanes are generally considered for various biomedical applications.

-

Drug Delivery: The amorphous and flexible nature of polymers derived from this branched diol could make them suitable for creating drug-eluting coatings on medical devices or for formulating nanoparticles for controlled drug release.

-

Tissue Engineering: These polymers could be processed into scaffolds for tissue regeneration, where their mechanical properties and degradation rate could be tuned by adjusting the polymer composition.

Conclusion

This compound presents an interesting, though currently under-explored, building block for polymer synthesis. Its branched structure offers a means to tailor the properties of polyesters and polyurethanes, potentially leading to materials with enhanced flexibility and processability. The protocols and expected properties outlined in these application notes provide a solid starting point for researchers to investigate the use of this diol in their specific cross-linking applications. Experimental validation is essential to confirm the performance and characteristics of the resulting polymers.

Laboratory Synthesis of 2,5-Dimethylhexane-1,6-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,5-Dimethylhexane-1,6-diol. The primary method described is the hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene. This anti-Markovnikov hydration process offers a reliable route to the target primary diol. This document includes a step-by-step experimental protocol, a summary of key quantitative data, and characterization information to guide researchers in the successful synthesis and verification of this compound.

Introduction

This compound is a useful bifunctional organic molecule that can serve as a building block in the synthesis of various chemical entities, including polymers, ligands, and specialty chemicals. Its two primary alcohol functionalities provide reactive sites for a range of chemical transformations. The synthesis of this diol is achieved through the hydroboration-oxidation of the corresponding diolefin, 2,5-dimethyl-1,5-hexadiene. This two-step reaction sequence is a cornerstone of modern organic synthesis for the anti-Markovnikov hydration of alkenes, ensuring the formation of the terminal alcohol.[1][2]

The first step, hydroboration, involves the addition of borane (typically as a complex with tetrahydrofuran, BH3•THF) across the carbon-carbon double bonds of the diene.[1][2] This is followed by an in-situ oxidation step, where the resulting organoborane intermediate is treated with hydrogen peroxide and a base (e.g., sodium hydroxide) to yield the desired diol.[1][2]

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2,5-Dimethyl-1,5-hexadiene | C8H14 | 110.20 | Colorless liquid | 627-58-7 |

| Borane-tetrahydrofuran complex (1M) | BH3•THF | 85.94 (for BH3) | Colorless solution | 14044-65-6 |

| Hydrogen Peroxide (30% aq.) | H2O2 | 34.01 | Colorless liquid | 7722-84-1 |

| Sodium Hydroxide | NaOH | 40.00 | White solid/pellets | 1310-73-2 |

| This compound | C8H18O2 | 146.23 | White solid | 49623-11-2 |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactant Scale | |

| 2,5-Dimethyl-1,5-hexadiene | 1.10 g (10.0 mmol) |

| BH3•THF solution (1M) | 22.0 mL (22.0 mmol) |

| Reaction Conditions | |

| Reaction Temperature (Hydroboration) | 0 °C to Room Temperature |

| Reaction Time (Hydroboration) | 2 - 4 hours |

| Reaction Temperature (Oxidation) | Maintained below 40 °C |

| Workup and Purification | |

| Extraction Solvent | Diethyl ether or Ethyl acetate |

| Purification Method | Column Chromatography (Silica gel) |

| Expected Yield | 75-85% |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹³C NMR | Data sourced from W. C. Still, K. P. Darst J. Amer. Chem. Soc. 1980, 102, 7385.[3] |

| ¹H NMR | No specific spectrum for this compound was found. A representative spectrum for the closely related 2,5-dimethylhexane is available.[4] |

| IR Spectroscopy | No specific spectrum for this compound was found. A representative spectrum for the isomeric 2,5-dimethyl-2,5-hexanediol shows characteristic O-H and C-H stretching frequencies.[5] |

Experimental Protocol

This protocol is a representative procedure for the hydroboration-oxidation of a non-conjugated diene and has been adapted for the synthesis of this compound.

Materials:

-

2,5-Dimethyl-1,5-hexadiene

-

Borane-tetrahydrofuran complex solution (1.0 M in THF)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

Part 1: Hydroboration

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,5-dimethyl-1,5-hexadiene (1.10 g, 10.0 mmol).

-

Dissolve the diene in anhydrous tetrahydrofuran (20 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (22.0 mL of 1.0 M solution, 22.0 mmol) to the stirred solution of the diene over a period of 30 minutes using a dropping funnel or a syringe.

-